Ethyl 3-(4-bromophenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate
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Overview
Description
Ethyl 3-(4-bromophenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Chromene Formation: The chromene core is synthesized through a cyclization reaction, often involving the condensation of a phenol derivative with an aldehyde or ketone under acidic or basic conditions.
Esterification: The carboxylate group is introduced via esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.
Sulfonylation: The methylsulfonyloxy group is added through a sulfonylation reaction, typically using methanesulfonyl chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The carbonyl group in the chromene ring can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methylsulfonyloxy group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
Ethyl 3-(4-bromophenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the chromene core can interact with aromatic residues through π-π stacking. The sulfonyloxy group may enhance solubility and bioavailability, allowing the compound to effectively reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate
- Ethyl 3-(4-fluorophenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate
- Ethyl 3-(4-methylphenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate
Uniqueness
Ethyl 3-(4-bromophenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can enhance binding affinity and selectivity, making this compound particularly valuable in drug discovery and development.
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-7-methylsulfonyloxy-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO7S/c1-3-25-19(22)18-16(11-4-6-12(20)7-5-11)17(21)14-9-8-13(10-15(14)26-18)27-28(2,23)24/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXKGZIWZNXHQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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